acetic acid;ethyl 2-[(4E)-4-[hydroxy-(4-methoxy-3-methylphenyl)methylidene]-2,3-dioxo-5-pyridin-3-ylpyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate
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Overview
Description
Acetic acid;ethyl 2-[(4E)-4-[hydroxy-(4-methoxy-3-methylphenyl)methylidene]-2,3-dioxo-5-pyridin-3-ylpyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound that features multiple functional groups, including acetic acid, pyrrolidine, thiazole, and pyridine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;ethyl 2-[(4E)-4-[hydroxy-(4-methoxy-3-methylphenyl)methylidene]-2,3-dioxo-5-pyridin-3-ylpyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, which are then coupled through various chemical reactions such as condensation, cyclization, and esterification. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would require large-scale synthesis techniques. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure consistency and scalability. The industrial process would also focus on cost-effectiveness and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
Acetic acid;ethyl 2-[(4E)-4-[hydroxy-(4-methoxy-3-methylphenyl)methylidene]-2,3-dioxo-5-pyridin-3-ylpyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states or to introduce new functional groups.
Reduction: Reduction reactions can modify the compound’s structure by adding hydrogen atoms or removing oxygen atoms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, the compound may serve as a probe or ligand for studying enzyme interactions, receptor binding, and cellular processes. Its structural features make it a valuable tool for investigating biological mechanisms.
Medicine
In medicinal chemistry, the compound’s potential therapeutic properties can be explored. It may exhibit activity against specific diseases or conditions, making it a candidate for drug development and pharmacological studies.
Industry
In the industrial sector, the compound can be utilized in the production of advanced materials, such as polymers, coatings, and nanomaterials. Its chemical properties enable the creation of materials with enhanced performance and functionality.
Mechanism of Action
The mechanism by which acetic acid;ethyl 2-[(4E)-4-[hydroxy-(4-methoxy-3-methylphenyl)methylidene]-2,3-dioxo-5-pyridin-3-ylpyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate exerts its effects involves interactions with molecular targets such as enzymes, receptors, and nucleic acids. The compound’s functional groups enable it to form specific bonds and interactions, leading to changes in biological activity and cellular responses. Pathways involved may include signal transduction, metabolic regulation, and gene expression.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrolidine, thiazole, and pyridine derivatives, such as:
- Pyrrolidine-2,5-dione derivatives
- Thiazole-4-carboxylate derivatives
- Pyridine-3-carboxamide derivatives
Uniqueness
What sets acetic acid;ethyl 2-[(4E)-4-[hydroxy-(4-methoxy-3-methylphenyl)methylidene]-2,3-dioxo-5-pyridin-3-ylpyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate apart is its unique combination of functional groups and structural complexity
Properties
IUPAC Name |
acetic acid;ethyl 2-[(4E)-4-[hydroxy-(4-methoxy-3-methylphenyl)methylidene]-2,3-dioxo-5-pyridin-3-ylpyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O6S.C2H4O2/c1-5-34-24(32)22-14(3)27-25(35-22)28-19(16-7-6-10-26-12-16)18(21(30)23(28)31)20(29)15-8-9-17(33-4)13(2)11-15;1-2(3)4/h6-12,19,29H,5H2,1-4H3;1H3,(H,3,4)/b20-18+; |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEKACYYVQVWDRS-KPJFUTMLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)N2C(C(=C(C3=CC(=C(C=C3)OC)C)O)C(=O)C2=O)C4=CN=CC=C4)C.CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(N=C(S1)N2C(/C(=C(/C3=CC(=C(C=C3)OC)C)\O)/C(=O)C2=O)C4=CN=CC=C4)C.CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N3O8S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
553.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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